molecular formula C19H17ClN2O B2474396 2-[(4-Chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one CAS No. 923062-65-1

2-[(4-Chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one

Cat. No.: B2474396
CAS No.: 923062-65-1
M. Wt: 324.81
InChI Key: KMKHJNSXMYUQSV-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one is a useful research compound. Its molecular formula is C19H17ClN2O and its molecular weight is 324.81. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

  • NMR Spectroscopic and X-Ray Structural Characterization : Diaryl derivatives of pyridazinone compounds, including structures related to 2-[(4-Chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one, have been characterized using NMR spectroscopy and X-ray analysis. These studies are crucial for understanding the molecular structure and properties of these compounds (Laihia et al., 2004).

  • Crystal Structure and Analysis : The crystal structure of pyridazinone derivatives has been studied to understand the molecular geometry and intermolecular interactions. This research provides insights into the spatial arrangement and potential reactivity of these compounds (Daoui et al., 2021).

Medicinal Chemistry and Biological Activity

  • Synthesis and Anticonvulsant Activity : New derivatives of pyridazinone have been synthesized and evaluated for their anticonvulsant activity. Certain compounds in this category have shown promising results in this therapeutic area (Zabska & Jakóbiec, 1984).

  • Molecular Docking and Antimicrobial Activity : Novel pyridine and fused pyridine derivatives, related to the compound , have been synthesized and subjected to molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activity, highlighting their potential in pharmaceutical applications (Flefel et al., 2018).

Chemical Synthesis and Reactivity

  • Synthesis and Spectral Studies : Various pyridine derivatives, including those similar to this compound, have been synthesized and analyzed through spectral studies. This research is vital for the development of new compounds with potential applications in different fields (Bhuva et al., 2015).

  • Theoretical Study on Copper Corrosion Inhibition : Pyridazines, including structures related to the compound , have been studied for their inhibitory action on copper corrosion. This research provides insights into the protective properties of these compounds in industrial applications (Zarrouk et al., 2012).

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c1-13-3-6-16(11-14(13)2)18-9-10-19(23)22(21-18)12-15-4-7-17(20)8-5-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKHJNSXMYUQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.